2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include this compound, have shown a wide range of biological activities .
Mode of Action
It’s suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, and the compound may use imidazole stacking with certain residues .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Result of Action
It’s known that pyrrolopyrazine derivatives have shown a wide range of biological activities .
Action Environment
The action, efficacy, and stability of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination and nitration of pyrrolo[2,3-b]pyrazine. One common method involves dissolving 2-bromo-5H-pyrrolo[2,3-b]pyrazine in ice-cold sulfuric acid, followed by the addition of concentrated nitric acid dropwise while maintaining the temperature below 10°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Reduction: The major product is 2-amino-7-nitro-5H-pyrrolo[2,3-b]pyrazine.
Oxidation: Specific products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study the biological activities of pyrrolo[2,3-b]pyrazine derivatives, including antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
- 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and nitro functional groups, which provide distinct reactivity patterns and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds.
Properties
IUPAC Name |
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSESFZOLVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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